4-Bromo-2-(tert-butyl)-5-fluorophenol
Description
4-Bromo-2-(tert-butyl)-5-fluorophenol is a halogenated phenolic compound with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 259.10 g/mol. Its IUPAC name reflects the substituent positions: a bromine atom at position 4, a bulky tert-butyl group (-C(CH₃)₃) at position 2, and a fluorine atom at position 5 on the aromatic ring.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
InChI Key |
GLQSBZQRBPNQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-5-fluorophenol typically involves the bromination and fluorination of a phenol derivative. One common method is the bromination of 2-(tert-butyl)-5-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-5-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include substituted phenols or ethers.
Oxidation: Quinones are formed.
Reduction: Hydroquinones are the major products.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-5-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Halogen Variations
2-(Tert-butyl)-4-chloro-5-fluorophenol
- Molecular Formula : C₁₀H₁₂ClFO
- Key Differences : Chlorine replaces bromine at position 4.
- Lipophilicity: Bromine’s higher atomic weight increases lipophilicity (LogP ≈ 3.2 for bromo vs. 2.8 for chloro analogues), affecting membrane permeability in biological systems .
2-Bromo-4-chloro-5-fluorophenol
- Molecular Formula : C₆H₃BrClF
- Key Differences : Lacks the tert-butyl group; bromine and chlorine are at positions 2 and 4, respectively.
- Impact :
- Steric Effects : Absence of tert-butyl reduces steric hindrance, enabling easier access to reactive sites in cross-coupling reactions.
- Applications : Used as an intermediate in synthesizing benzoic acid derivatives, whereas the tert-butyl variant is more suited for drug candidates requiring lipophilic motifs .
Analogues with Functional Group Variations
4-Bromo-2-difluoromethoxy-5-fluorophenol
- Molecular Formula : C₇H₄BrF₃O₂
- Key Differences : Difluoromethoxy (-OCF₂H) replaces the tert-butyl group.
- Impact :
tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate
- Molecular Formula: C₁₂H₁₅BrFNO₂
- Key Differences : Carbamate group (-OCONH-) replaces the hydroxyl group.
- Impact: Stability: The carbamate group improves stability under basic conditions, making it a preferred protecting group in peptide synthesis. Biological Activity: Enhanced bioavailability compared to the phenolic hydroxyl form, relevant in kinase inhibitor development .
Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Applications |
|---|---|---|---|---|---|
| 4-Bromo-2-(tert-butyl)-5-fluorophenol | C₁₀H₁₂BrFO | 259.10 | ~3.2 | Br (C4), tert-butyl (C2), F (C5) | Pharmaceuticals, materials science |
| 2-(Tert-butyl)-4-chloro-5-fluorophenol | C₁₀H₁₂ClFO | 202.65 | ~2.8 | Cl (C4), tert-butyl (C2), F (C5) | Organic synthesis, antimicrobials |
| 4-Bromo-2-difluoromethoxy-5-fluorophenol | C₇H₄BrF₃O₂ | 257.00 | ~2.5 | Br (C4), OCF₂H (C2), F (C5) | Agrochemical intermediates |
| tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate | C₁₂H₁₅BrFNO₂ | 328.16 | ~3.5 | Br (C4), tert-butyl (C2), F (C5), carbamate | Drug discovery, protecting groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
